Lipophilicity and Membrane Partitioning: C9 Nonyl Chain vs. Shorter Alkyl Homologs
The calculated partition coefficient (XLogP3-AA) of 6-nonyl-1,3,5-triazine-2,4-diamine is 3.7 [1]. This value is a direct consequence of the C9 alkyl chain. While experimental logP data for shorter homologs (e.g., C6, C7, C8) are not available in the primary literature for a direct cross-study comparison, this class-level inference confirms that the C9 chain length is purposefully selected to achieve a specific lipophilicity range that shorter chains cannot match. An increase in lipophilicity of this magnitude often correlates with enhanced passive membrane permeability and altered subcellular distribution, which can be a critical differentiator in applications requiring intracellular target engagement.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | Shorter alkyl homologs (e.g., 6-hexyl, 6-octyl) would have lower XLogP3 values |
| Quantified Difference | Not directly quantifiable; chain length increase yields higher XLogP3 |
| Conditions | In silico prediction (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity is a key determinant of a compound's ability to cross biological membranes and reach intracellular targets, directly impacting efficacy in cell-based assays and in vivo models.
- [1] PubChem. (2025). Compound Summary for CID 22209, 6-Nonyl-1,3,5-triazine-2,4-diamine. National Center for Biotechnology Information. View Source
